N-(3-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(3-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidin core fused with an acetamide group substituted by a 3-methoxyphenethyl chain. The 3-methoxyphenethyl moiety enhances lipophilicity, which may improve membrane permeability and bioavailability compared to polar substituents .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-4-2-3-12(9-14)5-7-18-15(21)10-13-11-24-17-19-8-6-16(22)20(13)17/h2-4,6,8-9,13H,5,7,10-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDAGJKUJNIANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2CSC3=NC=CC(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the core thiazolo[3,2-a]pyrimidin-3-yl structure. This can be achieved through cyclization reactions involving thiazole derivatives and appropriate acylating agents.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may involve the use of solvents and purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance:
- Effectiveness Against Bacterial Strains : Compounds similar to N-(3-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Minimum Inhibitory Concentrations (MICs) reported range from 4 to 16 µg/mL.
Anticancer Potential
The anticancer potential of thiazolo-pyrimidine derivatives has been explored extensively:
- In Vitro Assays : Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, a derivative exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7).
Enzyme Inhibition
Molecular docking studies suggest that this compound interacts with several enzymes linked to disease pathways:
- Phospholipase A2 (PLA2) : The compound showed strong binding affinity to PLA2, which is implicated in inflammatory responses. This interaction may provide insights into the compound's anti-inflammatory properties.
Data Summary Table
| Biological Activity | Tested Strain/Cell Line | Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | MIC: 4–16 µg/mL | |
| Antimicrobial | S. aureus | MIC: 4–16 µg/mL | |
| Anticancer | MCF-7 | IC50: 12 µM | |
| Enzyme Inhibition | PLA2 | Strong binding |
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of thiazolo-pyrimidine derivatives, researchers tested several compounds against clinical isolates of E. coli and S. aureus. The results indicated that modifications in the side chains significantly enhanced antimicrobial activity, suggesting that structural optimization could lead to more potent agents.
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of thiazolo-pyrimidine derivatives on various cancer cell lines. The results showed that these compounds could inhibit cell growth and induce apoptosis through the activation of caspase pathways. This highlights their potential as chemotherapeutic agents.
Mechanism of Action
The mechanism by which N-(3-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycle Variations
The thiazolo[3,2-a]pyrimidin core distinguishes this compound from analogs with triazolo[4,3-c]pyrimidin (e.g., N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide). Triazolo-pyrimidin derivatives often exhibit altered binding affinities due to nitrogen-rich cores, which may enhance hydrogen bonding but reduce metabolic stability compared to sulfur-containing thiazolo analogs .
Substituent Modifications
- Naphthalenyl and Isoindoline Substituents: Compound 43 (2-(3-Amino-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-8-yl)isoindoline-1,3-dione) features a naphthalenylmethyl group and isoindoline-1,3-dione. In contrast, the 3-methoxyphenethyl group in the main compound balances lipophilicity and steric demands .
- Pyridinyl Acetamide : The analog 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide replaces the methoxyphenethyl with a pyridinyl group. This substitution introduces polarity, improving aqueous solubility but possibly compromising blood-brain barrier penetration .
Pharmacokinetic and Functional Comparisons
Impact of Substituents on Pharmacokinetics
- Methoxyphenethyl vs. Methyl Sulfonamide: While methyl sulfonamide substituents are known to enhance metabolic stability and plasma half-life (e.g., in certain drug candidates from ), the 3-methoxyphenethyl group in the main compound may offer comparable stability due to reduced susceptibility to oxidative metabolism .
- Carboxylic Acid Derivatives : Fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) exhibit high solubility but poor membrane permeability, limiting therapeutic utility. The acetamide group in the main compound addresses this limitation .
Key Research Findings
Table: Comparative Properties of Selected Analogs
Biological Activity
N-(3-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with a methoxyphenethyl substitution. Its molecular formula is , and it has a CAS number of 953190-15-3. The unique structural components contribute to its biological efficacy.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study showed that certain thiazolo[3,2-a]pyrimidine derivatives exhibited high cytotoxicity against M-HeLa cervical adenocarcinoma cells with selectivity indices indicating lower toxicity towards normal liver cells (Chang liver) compared to reference drugs like Sorafenib .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | M-HeLa | TBD | TBD |
| Sorafenib | M-HeLa | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, compounds containing thiazolo[3,2-a]pyrimidine structures have shown broad-spectrum antimicrobial activities. For example, related compounds have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial effects . The mode of action typically involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets within cancer cells or bacteria.
- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
- Antimicrobial Mechanism : It is believed that the compound may disrupt bacterial cell membrane integrity or inhibit essential enzymatic processes critical for bacterial survival.
Case Studies
Recent studies have focused on synthesizing various derivatives of thiazolo[3,2-a]pyrimidines and evaluating their biological activities. One study synthesized multiple derivatives and assessed their cytotoxicity against different cancer cell lines and their antimicrobial properties . The results indicated that modifications in the chemical structure significantly influenced both anticancer and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
